3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine
Overview
Description
3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with formaldehyde and morpholine. The process can be carried out under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the final product. Commonly used catalysts include hydrochloric acid or sodium hydroxide, and solvents such as ethanol or water are often employed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: Lacks the morpholine moiety, resulting in different chemical and biological properties.
Morpholine: A simpler structure without the benzoxazine ring, used widely in organic synthesis and pharmaceuticals.
2-Aminophenol: A precursor in the synthesis of benzoxazines, with distinct chemical reactivity.
Uniqueness
3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine is unique due to the combination of the benzoxazine and morpholine structures, which imparts specific chemical reactivity and potential biological activities not observed in the individual components.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)14-11(10-17-13)9-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDBHLSLPCKGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2COC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349509 | |
Record name | 3-[(Morpholin-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131513-35-4 | |
Record name | 3-[(Morpholin-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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